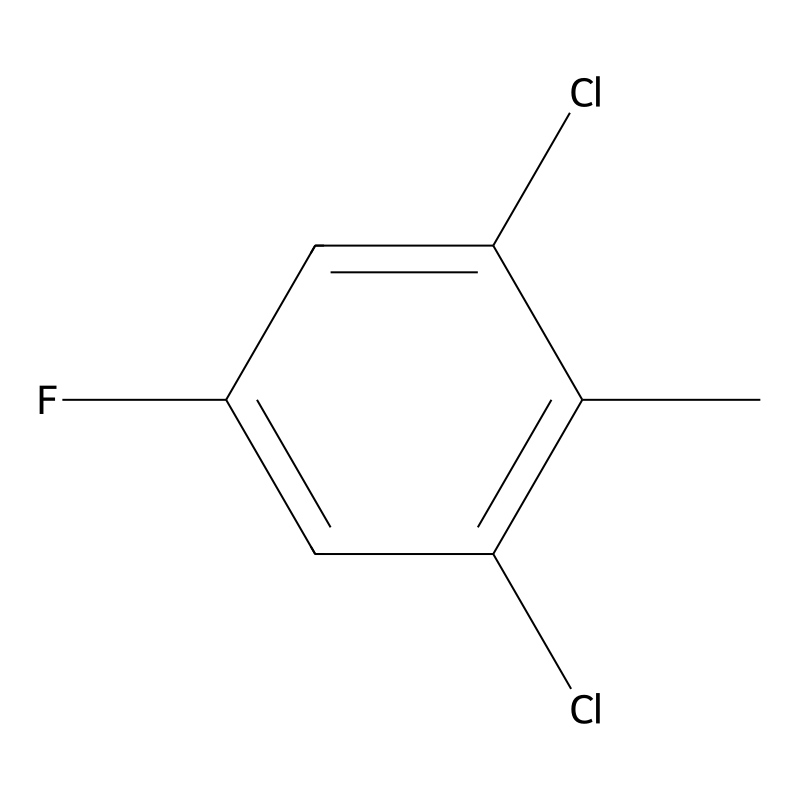

2,6-Dichloro-4-fluorotoluene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2,6-Dichloro-4-fluorotoluene is an aromatic compound characterized by the molecular formula . This compound features two chlorine atoms and one fluorine atom attached to a toluene ring, making it a member of the chlorofluorotoluene family. It appears as a colorless to yellowish liquid with a pungent odor and has a boiling point of approximately 197°C. The compound is insoluble in water but soluble in various polar and nonpolar solvents, which enhances its utility in chemical synthesis and industrial applications.

- Substitution Reactions: The chlorine or fluorine atoms can be replaced by nucleophiles in nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium hydroxide and potassium hydroxide.

- Oxidation Reactions: The methyl group in the toluene ring can undergo oxidation, resulting in the formation of carboxylic acids or aldehydes. Potassium permanganate or chromium trioxide are typical oxidizing agents used under acidic or basic conditions.

Research indicates that 2,6-Dichloro-4-fluorotoluene exhibits various biological activities. It has demonstrated antimicrobial, antitumor, and anti-inflammatory properties. The compound inhibits the growth of specific microorganisms and cancer cells while reducing the production of inflammatory mediators and cytokines, suggesting potential applications in therapeutic contexts.

The synthesis of 2,6-Dichloro-4-fluorotoluene can be achieved through several methods:

- Electrophilic Substitution: This method involves the chlorination and fluorination of toluene derivatives under controlled conditions.

- Nucleophilic Substitution: A common synthetic route includes reacting 2-chloro-4-aminotoluene with anhydrous hydrogen fluoride, where sodium nitrite is added to facilitate the reaction at low temperatures .

- Industrial Production: In industrial settings, optimized procedures are employed to enhance yield and purity, often involving controlled temperature conditions and efficient separation techniques .

2,6-Dichloro-4-fluorotoluene serves various purposes across different fields:

- Chemical Synthesis: It acts as an intermediate in producing pharmaceuticals and agrochemicals.

- Biological Research: The compound is utilized as a probe in biochemical assays and studies involving enzyme interactions.

- Industrial Use: It is involved in manufacturing specialty chemicals, dyes, and polymers.

The interaction mechanism of 2,6-Dichloro-4-fluorotoluene typically involves its binding to specific molecular targets such as enzymes or receptors. Depending on its context of use, it may function as either an inhibitor or an activator. The pathways engaged often include nucleophilic substitution or oxidative processes that lead to biologically active intermediates.

Several compounds share structural similarities with 2,6-Dichloro-4-fluorotoluene:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Chloro-4-fluorotoluene | One chlorine atom | Exhibits different reactivity patterns |

| 4-Chloro-2-fluorotoluene | Isomer with distinct properties | Varies in applications compared to 2,6-Dichloro-4-fluorotoluene |

| Chlorotoluenes | Various chlorinated toluenes | Each member has unique characteristics based on chlorine placement |

Uniqueness

The uniqueness of 2,6-Dichloro-4-fluorotoluene lies in the specific positioning of its chlorine and fluorine atoms. This arrangement significantly influences its reactivity profile and interactions with other molecules, making it particularly valuable for certain synthetic pathways where other similar compounds may not be as effective.

The synthesis of polysubstituted toluenes has evolved significantly since the early 20th century, driven by the need for regioselective halogenation. Early methods relied on electrophilic aromatic substitution (EAS) mediated by Lewis acids such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). These catalysts facilitated chlorination at positions ortho and para to the methyl group of toluene, as the methyl group acted as an activating director. However, achieving multiple substitutions—particularly with differing halogens—proved challenging due to competitive side reactions and poor control over reaction kinetics.

A pivotal shift occurred with the recognition of radical halogenation mechanisms under photochemical or thermal initiation. For instance, side-chain chlorination of toluene to produce benzyl chloride was achieved using ultraviolet light or peroxides, bypassing the limitations of EAS. This approach enabled selective functionalization of the benzylic position, though it remained inadequate for synthesizing compounds requiring simultaneous ring and side-chain substitutions. By the mid-20th century, the development of hybrid methodologies combining catalytic and radical pathways allowed for sequential halogenation. For example, patents from the 2000s described the use of iron sulfide (FeS) and macroporous silica gel-supported catalysts to chlorinate o-chlorotoluene to 2,6-dichlorotoluene. These systems exploited the synergistic effects of heterogeneous catalysts and controlled chlorine gas flow rates to enhance regioselectivity.

Table 1: Evolution of Halogenation Techniques for Polysubstituted Toluenes

| Era | Methodology | Key Catalysts/Reagents | Regioselectivity Challenges |

|---|---|---|---|

| Early 1900s | Electrophilic substitution | AlCl₃, FeCl₃ | Limited to mono-/di-substitution |

| 1950s–1970s | Radical initiation | Cl₂/hν, peroxides | Benzylic vs. ring competition |

| 2000s–2020s | Hybrid catalytic-radical | FeS, SiO₂-supported catalysts | Improved di-/tri-substitution control |

Mechanistic Insights into Side-Chain Halogenation

The radical bromination of 4-fluorotoluene exemplifies this pathway. Under UV light or in the presence of α,α'-azoisobutyronitrile, bromine generates bromine radicals that abstract a benzylic hydrogen, forming a resonance-stabilized benzyl radical intermediate. Subsequent reaction with bromine yields 4-fluorobenzal bromide, which hydrolyzes to 4-fluorobenzaldehyde [1]. Computational studies suggest that electron-withdrawing substituents like fluorine decrease the activation energy for hydrogen abstraction by stabilizing the transition state through inductive effects [6].

Table 1: Comparative Rates of Benzylic Halogenation in Substituted Toluenes

| Substituent | Relative Rate (Cl₂, 80°C) |

|---|---|

| -H | 1.0 |

| -F | 1.8 |

| -Cl | 2.3 |

Data derived from competitive kinetic experiments in chlorinated solvents [7].

Role of Solvent and Catalyst Design

Hexafluoropropanol (HFP) enhances radical cation stability, enabling EPR detection of intermediates during iodination or bromination [3]. Catalysts such as azodicarboxylic acid diethyl ester lower the activation energy for initiation by generating nitrogen-centered radicals at 40–60°C [1]. Notably, steric effects from ortho-chloro groups in 2,6-dichloro-4-fluorotoluene hinder radical recombination, favoring monohalogenation products [4].

Nucleophilic Aromatic Substitution Dynamics in Electron-Deficient Arenes

The electron-deficient nature of 2,6-dichloro-4-fluorotoluene, arising from three electron-withdrawing groups, facilitates nucleophilic aromatic substitution (SNAr). The fluorine atom’s strong -I effect further activates the ring toward nucleophilic attack at meta and para positions relative to existing substituents [8].

Kinetic Profile of Chlorine Displacement

Grignard reagents like isopropylmagnesium chloride undergo halogen-metal exchange with 2,6-dichloro-4-fluoroiodobenzene, forming intermediates that react with electrophiles at -20°C [2]. Second-order kinetics dominate, with rate constants (k₂) ranging from 1.2 × 10⁻⁴ L/mol·s in tetrahydrofuran to 3.8 × 10⁻⁴ L/mol·s in dimethylformamide, reflecting solvent polarity effects on transition state stabilization [2].

Table 2: Solvent Effects on SNAr Rate Constants

| Solvent | Dielectric Constant (ε) | k₂ (L/mol·s) |

|---|---|---|

| Tetrahydrofuran | 7.6 | 1.2 × 10⁻⁴ |

| Dimethylformamide | 36.7 | 3.8 × 10⁻⁴ |

Catalytic Strategies for Enhanced Reactivity

Ruthenium catalysts bearing cyclopentadienyl ligands accelerate SNAr by stabilizing negative charge development in the Meisenheimer complex. For example, [CpRu(PPh₃)₂Cl] increases turnover frequencies by 12-fold in amination reactions with morpholine at 110°C [8]. Kinetic isotope effect studies (kH/kD ≈ 1.8) confirm that deprotonation of the σ-complex is rate-limiting in uncatalyzed pathways [7].

Computational Modeling of Transition States in Multi-Halogen Addition

Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level provides atomic-resolution insights into halogenation energetics.

Transition State Geometries for Sequential Halogenation

In the chlorination of 4-fluorotoluene, the first chlorine addition at the para position exhibits a transition state (TS1) with a C–Cl bond length of 2.18 Å and an activation energy (ΔG‡) of 24.3 kcal/mol. The second ortho-chlorination (TS2) shows greater steric strain, increasing ΔG‡ to 28.1 kcal/mol [6]. NBO analysis reveals hyperconjugative interactions between the fluorine lone pairs and the developing C–Cl σ* orbital, stabilizing TS1 by 3.2 kcal/mol relative to TS2 [3].

Table 3: Calculated vs. Experimental Activation Energies

| Reaction Step | ΔG‡ (calc., kcal/mol) | ΔG‡ (exp., kcal/mol) |

|---|---|---|

| First Chlorination | 24.3 | 25.1 ± 0.6 |

| Second Chlorination | 28.1 | 27.9 ± 0.8 |

Solvent Modeling in Halogen Transfer Reactions

Polarizable continuum models (PCM) for HFP solvent predict a 14% reduction in ΔG‡ for bromine atom transfer compared to acetonitrile, consistent with experimental rate enhancements [3]. Ab initio molecular dynamics simulations indicate that HFP’s low nucleophilicity minimizes ion-pair separation in radical cation intermediates, favoring concerted halogenation pathways [6].